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Compound of Interest

Compound Name: Methylamino-PEG1-Boc

Cat. No.: B608982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylamino-PEG1-Boc, systematically known as tert-butyl 3-(2-

(methylamino)ethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of

chemical biology and drug discovery. Its structure incorporates a methylamino group, a single

polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group.

This unique combination of features makes it a valuable building block, particularly as a linker

in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome. The linker component is critical to the efficacy of a PROTAC, as its

length, flexibility, and chemical properties influence the formation and stability of the ternary

complex (POI-PROTAC-E3 ligase). Methylamino-PEG1-Boc offers a short, hydrophilic PEG

linker with a protected carboxylic acid functionality, providing a versatile tool for the modular

synthesis of PROTACs.

Chemical and Physical Properties
The chemical and physical properties of Methylamino-PEG1-Boc are summarized in the table

below. These properties are essential for its handling, storage, and application in chemical

synthesis.
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Property Value

IUPAC Name tert-butyl 3-(2-(methylamino)ethoxy)propanoate

Synonyms Methylamino-PEG1-t-butyl ester

CAS Number 1807521-03-4

Molecular Formula C₁₀H₂₁NO₃

Molecular Weight 203.28 g/mol

Appearance Liquid

Density 1.0 g/cm³ (predicted)

Boiling Point 266.7 °C at 760 mmHg (predicted)

Flash Point 115.1 °C (predicted)

Solubility Soluble in DMSO

Synthesis of Methylamino-PEG1-Boc
While a specific, detailed experimental protocol for the synthesis of Methylamino-PEG1-Boc is

not readily available in the public domain, a plausible synthetic route can be proposed based

on established organic chemistry principles. A common approach would involve the alkylation

of N-methyl-2-aminoethanol with a suitable propanoate derivative. One possible precursor is

tert-butyl 3-(2-hydroxyethoxy)propanoate.

Proposed Synthesis Workflow
The following diagram illustrates a potential two-step synthesis of Methylamino-PEG1-Boc
from tert-butyl 3-(2-hydroxyethoxy)propanoate. The first step involves the conversion of the

terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by

nucleophilic substitution with methylamine.
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Step 1: Activation of Hydroxyl Group

Step 2: Nucleophilic Substitution

tert-butyl 3-(2-hydroxyethoxy)propanoate

Tosyl Chloride (TsCl) or
Methanesulfonyl Chloride (MsCl)

Pyridine or Triethylamine

Reaction

tert-butyl 3-(2-(tosyloxy)ethoxy)propanoate or
tert-butyl 3-(2-(mesyloxy)ethoxy)propanoate

Forms activated intermediate

Methylamine (CH3NH2)

Reaction

Methylamino-PEG1-Boc

SN2 Reaction
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Proposed Synthesis of Methylamino-PEG1-Boc.

General Experimental Protocol for Synthesis
Step 1: Activation of the Hydroxyl Group

Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (1 equivalent) in an anhydrous solvent

such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g.,

nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.

Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents), to the solution.

Slowly add tosyl chloride or methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction

is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, quench the reaction with water or a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude activated intermediate.

Step 2: Nucleophilic Substitution with Methylamine

Dissolve the crude activated intermediate from Step 1 in a polar aprotic solvent such as

dimethylformamide (DMF) or acetonitrile.

Add an excess of methylamine (as a solution in THF or ethanol, or as a gas bubbled through

the solution) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours,

monitoring the progress by TLC or LC-MS.

Once the reaction is complete, remove the excess methylamine and solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain pure

Methylamino-PEG1-Boc.

Application in PROTAC Synthesis
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Methylamino-PEG1-Boc is primarily used as a linker in the synthesis of PROTACs. The

methylamino group provides a nucleophilic site for coupling to one of the ligands (either for the

target protein or the E3 ligase), while the Boc-protected carboxyl group can be deprotected to

reveal a carboxylic acid for coupling to the other ligand.

General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Methylamino-PEG1-Boc typically involves a two-step

process: deprotection of the Boc group followed by amide bond formation.
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Step 1: Boc Deprotection

Step 2: Amide Coupling

Step 3: Second Amide Coupling

Methylamino-PEG1-Boc

Trifluoroacetic Acid (TFA)
in Dichloromethane (DCM)

Reaction
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Acidic cleavage of Boc group

E3 Ligase Ligand
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Reaction with

Coupling Reagents
(e.g., HATU, HOBt, EDC)

Base (e.g., DIPEA)

Reaction with

E3 Ligase Ligand-Linker Conjugate

Amide bond formation

Target Protein Ligand
(with carboxylic acid functionality)

Reaction with

Coupling Reagents
(e.g., HATU, HOBt, EDC)

Base (e.g., DIPEA)

Reaction with

Final PROTAC Molecule
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General workflow for PROTAC synthesis.
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Detailed Experimental Protocol for PROTAC Synthesis
Step 1: Boc Deprotection

Dissolve Methylamino-PEG1-Boc (1 equivalent) in anhydrous DCM.

Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete

as confirmed by LC-MS.

Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the

deprotected linker.

Step 2: First Amide Coupling

Dissolve the deprotected linker-TFA salt (1 equivalent) and the amine-functionalized E3

ligase ligand (1-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like

diisopropylethylamine (DIPEA) (2-3 equivalents).

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl

acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting conjugate by column chromatography or preparative HPLC.

Step 3: Second Amide Coupling

The methylamino group of the linker-E3 ligase ligand conjugate is then coupled to the

carboxylic acid functionality of the target protein ligand using similar amide coupling

conditions as described in Step 2.
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The final PROTAC molecule is purified by preparative HPLC to achieve high purity.

Mechanism of Action of Resulting PROTACs
PROTACs synthesized using Methylamino-PEG1-Boc function by inducing the degradation of

a target protein via the ubiquitin-proteasome system.[1][2]

Signaling Pathway of PROTAC-Mediated Protein
Degradation
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the

degradation of a target protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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